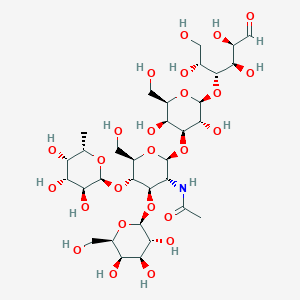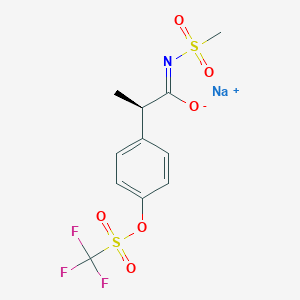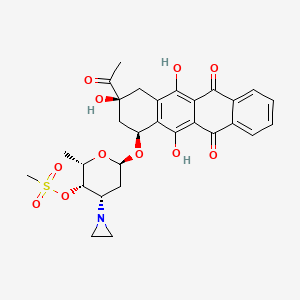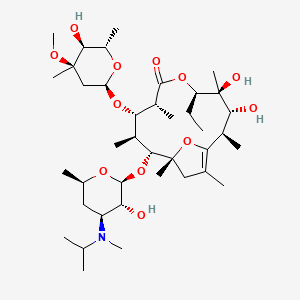
Idremcinal
Overview
Description
EM574 is a potent motilin receptor agonist, primarily used in scientific research. It is an erythromycin derivative, which means it is chemically modified from erythromycin, a well-known antibiotic. EM574 is known for its ability to stimulate gastrointestinal motility, making it a valuable tool in studies related to digestive health .
Mechanism of Action
Target of Action
Idremcinal, also known as EM574, is primarily a motilin receptor agonist . The motilin receptor is a G-protein coupled receptor that is predominantly expressed in the gastrointestinal tract . The activation of this receptor plays a crucial role in gastrointestinal motility .
Mode of Action
As a motilin receptor agonist, this compound interacts with its target by binding to the motilin receptors, thereby stimulating them . This interaction triggers a series of intracellular events that lead to the contraction of the gastrointestinal smooth muscles .
Biochemical Pathways
The activation of the motilin receptor by this compound leads to the stimulation of the gastrointestinal motor activity . This is very similar to the effect caused by the hormone motilin . The activation of the motilin receptor induces phase III-like contractions, which are similar to those induced by motilin, in the human gastrointestinal tract during the interdigestive state .
Pharmacokinetics
This compound is orally bioactive . .
Result of Action
The primary molecular effect of this compound’s action is the stimulation of contractions in the gastrointestinal smooth muscles . At the cellular level, isolated myocytes contract in response to this compound with a peak shortening at a specific concentration, which is comparable to the response to motilin .
Biochemical Analysis
Biochemical Properties
Idremcinal plays a significant role in biochemical reactions, particularly as a motilin receptor agonist . It interacts with the motilin receptor in the human gastric antrum, stimulating contractions of muscle strips and isolated myocytes . This interaction is concentration-dependent and unaffected by pretreatment with atropine or tetrodotoxin .
Cellular Effects
This compound influences cell function by stimulating gastrointestinal motor activity . It does not appear to directly impact cell signaling pathways, gene expression, or cellular metabolism. Its effect on muscle contractions could indirectly influence these cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the motilin receptor This binding triggers a series of events leading to muscle contractions
Temporal Effects in Laboratory Settings
This compound maintains its gastrointestinal motor stimulating activity even after being converted to its metabolites P1 and P2 in dogs . These metabolites, the 15- and 14-hydroxyl derivatives of this compound, were isolated from dog liver .
Dosage Effects in Animal Models
The effects of this compound on gastrointestinal motor activity in animal models are dose-dependent
Metabolic Pathways
This compound is involved in metabolic pathways related to its conversion to metabolites P1 and P2 . The enzymes or cofactors involved in these pathways are not specified in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: EM574 is synthesized through chemical modification of erythromycin. The process involves several steps, including de N-methylation, N-isopropylation, and formation of a hemiacetal structure. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of EM574 follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality. Large-scale cultivation and microbial conversion are also employed to produce bioactive metabolites of EM574 .
Chemical Reactions Analysis
Types of Reactions: EM574 undergoes various chemical reactions, including:
Oxidation: EM574 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in EM574.
Substitution: Substitution reactions can introduce new functional groups into the EM574 molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products:
Scientific Research Applications
EM574 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study motilin receptor agonists and their chemical properties.
Biology: Investigated for its effects on gastrointestinal motility and its potential therapeutic applications.
Medicine: Explored as a potential treatment for conditions like gastroparesis and other digestive disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting motilin receptors
Comparison with Similar Compounds
Erythromycin: The parent compound from which EM574 is derived.
Idremcinal: Another erythromycin derivative with similar motilin receptor agonist properties.
Uniqueness of EM574: EM574 is unique due to its specific chemical modifications, which enhance its potency as a motilin receptor agonist. Unlike erythromycin, EM574 does not have antibacterial activity, making it more suitable for research focused on gastrointestinal motility without the confounding effects of antibiotic action .
Properties
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H69NO12/c1-15-27-39(12,45)32(42)22(6)30-20(4)17-38(11,52-30)34(51-36-29(41)26(16-21(5)47-36)40(13)19(2)3)23(7)31(24(8)35(44)49-27)50-28-18-37(10,46-14)33(43)25(9)48-28/h19,21-29,31-34,36,41-43,45H,15-18H2,1-14H3/t21-,22+,23+,24-,25+,26+,27-,28+,29-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBKIOZMKHHNLL-CBUZSSJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H69NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891360 | |
| Record name | Idremcinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110480-13-2 | |
| Record name | Idremcinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110480132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idremcinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDREMCINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M6189XXJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



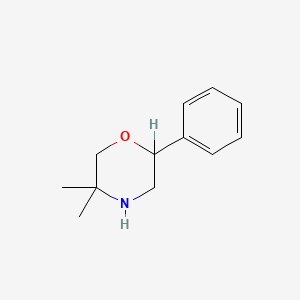
![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)
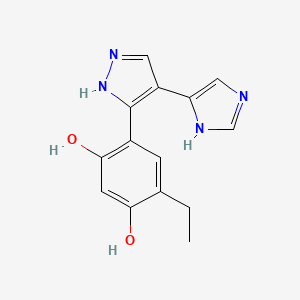
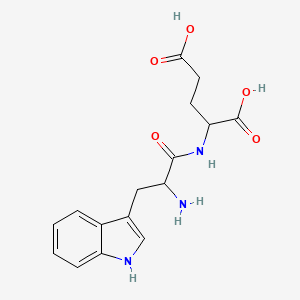
![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)

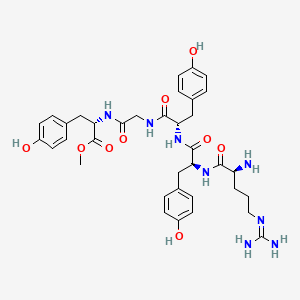
![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
